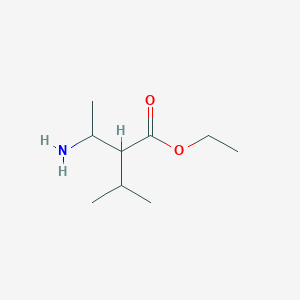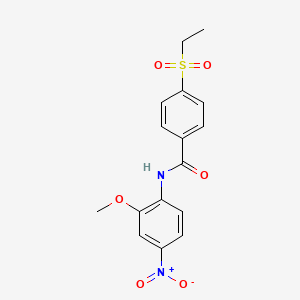
4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide, also known as ENB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ENB belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.
Scientific Research Applications
Chromogenic and Cell Viability Indicator
A study by Ishiyama et al. (1997) introduced a highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH and cell viability. This compound, synthesized for sensitive detection of NADH, proves useful in cell proliferation assays, highlighting its applicability in biological and medical research for assessing cell health and metabolic activity Ishiyama, M., Miyazono, Y., Sasamoto, K., Ohkura, Y., & Ueno, K., 1997.
Corrosion Inhibition
Mishra et al. (2018) demonstrated the efficacy of N-phenyl-benzamide derivatives, including compounds with nitro and methoxy substituents, as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that the presence of methoxy groups enhances inhibition efficiency, offering insights into the development of more effective corrosion inhibitors Mishra, A., Verma, C., Lgaz, H., Srivastava, V., Quraishi, M., & Ebenso, E., 2018.
Carbonic Anhydrase Inhibition
Research by Ulus et al. (2013) explored the synthesis of novel acridine and bis acridine sulfonamides, including 4-amino-N-(4-sulfamoylphenyl)benzamide derivatives, for inhibiting carbonic anhydrase isoforms. These compounds showed significant inhibitory activity against certain isoforms of carbonic anhydrase, a crucial enzyme in various physiological processes, indicating potential therapeutic applications Ulus, R., Yeşildağ, I., Tanc, M., Bülbül, M., Kaya, M., & Supuran, C., 2013.
properties
IUPAC Name |
4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-3-25(22,23)13-7-4-11(5-8-13)16(19)17-14-9-6-12(18(20)21)10-15(14)24-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHQCSJFMMGFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylsulfonyl-N-(2-methoxy-4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]ethanone](/img/structure/B2743334.png)


![2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile](/img/structure/B2743338.png)
![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)
![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)
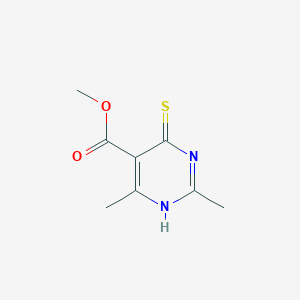
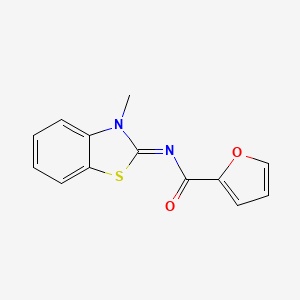
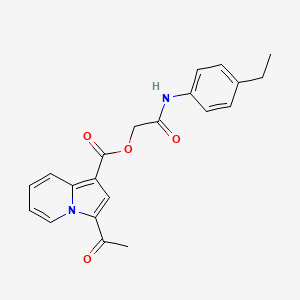
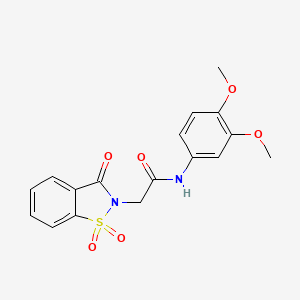
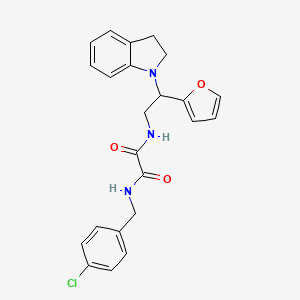
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2743352.png)
